molecular formula C15H23N3O5S2 B2662511 methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034296-08-5

methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2662511
CAS RN: 2034296-08-5
M. Wt: 389.49
InChI Key: BZNHFHNUJVKNAG-UHFFFAOYSA-N
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Description

“Methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom . Piperidines are important in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperidine ring would provide basicity, while the carbamoyl group would introduce polarity. The thiophene ring is aromatic and would contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamoyl group and the basic piperidine ring could make the compound soluble in polar solvents .

Scientific Research Applications

Highly Potent Fluorescence-Tagged Ligands

Research has led to the coupling of various piperidine derivatives to fluorescent moieties to create novel histamine H3 receptor ligands. These compounds exhibit good to excellent affinities for the histamine H3 receptor, with some being among the most potent ligands known. They serve as tools for identifying and understanding the binding site on the histamine H3 receptor, which has implications in vivo screening for antagonist potencies (Amon et al., 2007).

Antibacterial Activities of Thiophene Derivatives

Synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate compounds has been conducted, resulting in compounds exhibiting antibacterial activities. This synthesis pathway showcases the potential of thiophene derivatives as antimicrobial agents (Faty et al., 2010).

Reactions of Thiophene Dioxides

Studies on substituted thiophene-1,1-dioxides reveal their stability and reactivity with maleic anhydride, nucleophilic reagents, and reducing agents. This research provides insights into the synthesis of thiophene derivatives through various chemical reactions, demonstrating their potential in organic synthesis (Melles, 2010).

Synthesis of Dimethyl Sulfomycinamate

A detailed synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has been developed, showcasing a Bohlmann-Rahtz heteroannulation approach. This synthesis route illustrates the chemical versatility and potential pharmaceutical applications of thiophene derivatives (Bagley et al., 2005).

Carbodiimide-sulfoxide Reactions

Research on the synthesis of stabilized sulfonium ylides from compounds containing reactive methylene groups highlights the utility of thiophene derivatives in synthesizing highly stabilized compounds with potential applications in organic chemistry and material science (Cook et al., 1968).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperidine derivatives are used in the pharmaceutical industry due to their biological activity .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the pharmaceutical industry given the known biological activity of piperidine derivatives .

properties

IUPAC Name

methyl 3-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S2/c1-17(2)15(20)18-7-4-11(5-8-18)10-16-25(21,22)12-6-9-24-13(12)14(19)23-3/h6,9,11,16H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNHFHNUJVKNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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